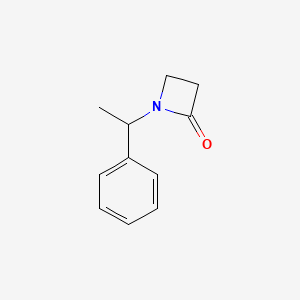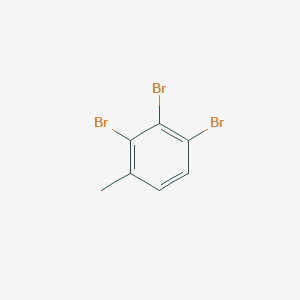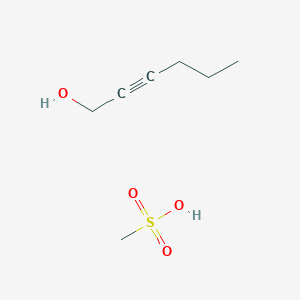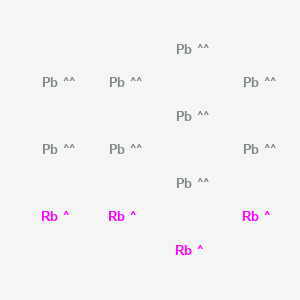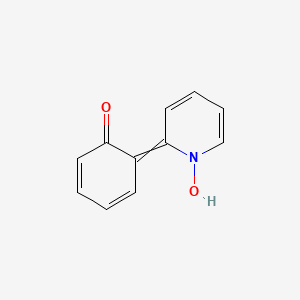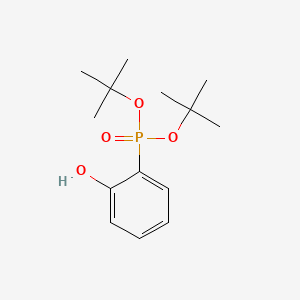
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione is a heterocyclic compound that features a benzothiophene core with a hydroxyl group and a dione functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to introduce the dione functionality . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzothiophene-2,2-dione, while reduction of the dione functionality can produce 1,3-dihydroxybenzothiophene derivatives .
Aplicaciones Científicas De Investigación
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and dione functionalities allow for hydrogen bonding and other interactions that can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar benzothiophene core but with different functional groups, leading to distinct chemical properties and applications.
3-Hydroxy-2,3-dihydro-1H-benzothiophene-1,1-dione: Another related compound with a hydroxyl and dione functionality but differing in the position of these groups.
Uniqueness
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Propiedades
Número CAS |
92912-33-9 |
|---|---|
Fórmula molecular |
C8H8O3S |
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2,2-dioxo-1,3-dihydro-2-benzothiophen-1-ol |
InChI |
InChI=1S/C8H8O3S/c9-8-7-4-2-1-3-6(7)5-12(8,10)11/h1-4,8-9H,5H2 |
Clave InChI |
YEFCYFZKRWGNSE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C(S1(=O)=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


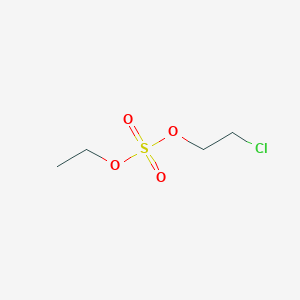
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)

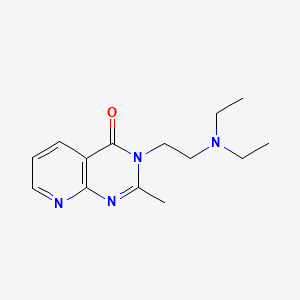
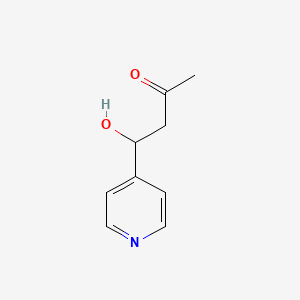

![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
